molecular formula C18H19ClN2O B2578556 N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine CAS No. 332165-38-5

N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine

Cat. No.: B2578556
CAS No.: 332165-38-5
M. Wt: 314.81
InChI Key: SCTJGMAAPZRINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds .

Scientific Research Applications

N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine stands out due to its unique quinoline core structure, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12-4-9-17-16(10-12)18(11-13(2)19-17)20-14-5-7-15(21-3)8-6-14/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSZUKKHWWCDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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